氟伏沙明马来酸盐

描述

Fluvoxamine maleate is a selective serotonin reuptake inhibitor primarily used as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder. Fluvoxamine maleate is known for its high affinity for the serotonin transporter, which allows it to effectively increase serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .

科学研究应用

Fluvoxamine maleate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Fluvoxamine maleate is studied for its effects on serotonin levels and its potential neuroprotective properties.

Medicine: It is extensively researched for its therapeutic effects in treating depression, obsessive-compulsive disorder, and anxiety disorders.

作用机制

Target of Action

Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) used predominantly for the management of depression and Obsessive Compulsive Disorder (OCD) . It functions pharmacologically by inhibiting the neuronal uptake of serotonin . It also acts as an agonist for the sigma-1 receptor (S1R), through which it controls inflammation .

Mode of Action

It has the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity .

Biochemical Pathways

Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . S1R is also an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid . The absolute bioavailability of fluvoxamine maleate is 53% .

Result of Action

The result of fluvoxamine’s action is a reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Action Environment

The action of fluvoxamine can be influenced by environmental factors such as diet and smoking. For instance, smoking induces CYP1A2, which can increase the clearance of fluvoxamine .

生化分析

Biochemical Properties

Fluvoxamine maleate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition is achieved through its interaction with the serotonin transporter protein. By binding to this transporter, fluvoxamine maleate prevents the reabsorption of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. This interaction enhances serotonergic neurotransmission, which is associated with mood regulation and the alleviation of depressive symptoms .

Cellular Effects

Fluvoxamine maleate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin. The increased serotonin levels in the synaptic cleft can activate serotonin receptors on postsynaptic neurons, leading to changes in gene expression and cellular metabolism. This modulation can result in altered neuronal activity and improved mood regulation .

Molecular Mechanism

The molecular mechanism of action of fluvoxamine maleate involves its binding to the serotonin transporter protein. By inhibiting this transporter, fluvoxamine maleate prevents the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This increased serotonin availability enhances serotonergic neurotransmission, which is crucial for mood regulation. Additionally, fluvoxamine maleate has been shown to interact with the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluvoxamine maleate have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that fluvoxamine maleate can maintain its efficacy over extended periods, with sustained increases in serotonin levels and continued modulation of serotonergic neurotransmission. The compound may undergo degradation over time, which can affect its potency and therapeutic outcomes .

Dosage Effects in Animal Models

The effects of fluvoxamine maleate vary with different dosages in animal models. At lower doses, the compound effectively increases serotonin levels and enhances serotonergic neurotransmission without significant adverse effects. At higher doses, fluvoxamine maleate can lead to toxic effects, including cardiovascular and dermatological reactions. These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Fluvoxamine maleate is extensively metabolized by the liver, primarily through oxidative demethylation and deamination. The main metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. These enzymes catalyze the conversion of fluvoxamine maleate into its metabolites, which are then excreted in the urine. The metabolic pathways of fluvoxamine maleate are crucial for its clearance from the body and can influence its therapeutic efficacy and safety profile .

Transport and Distribution

Fluvoxamine maleate is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The mean apparent volume of distribution for fluvoxamine maleate is approximately 25 L/kg, indicating extensive tissue distribution. This distribution is essential for the compound’s therapeutic effects, as it ensures adequate concentrations at target sites .

Subcellular Localization

The subcellular localization of fluvoxamine maleate is primarily within the synaptic cleft, where it exerts its inhibitory effects on the serotonin transporter protein. This localization is crucial for its function as a selective serotonin reuptake inhibitor. Additionally, fluvoxamine maleate may interact with other subcellular components, such as the sigma-1 receptor, which is located in the endoplasmic reticulum. These interactions can influence the compound’s activity and contribute to its therapeutic effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fluvoxamine maleate involves several key steps. The primary starting materials are fluvoxamine oxime and 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of n-butanol as a solvent and an alkali to facilitate the substitution reaction. The crude product is then recrystallized using an alkaline aqueous solution to obtain high-purity fluvoxamine maleate .

Industrial Production Methods: In industrial settings, the synthesis of fluvoxamine maleate follows a similar route but is optimized for higher yield and purity. The process involves the use of large-scale reactors and controlled conditions to ensure consistent quality. The final product is typically purified through recrystallization and other refining techniques to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Fluvoxamine maleate undergoes various chemical reactions, including:

Oxidation: Fluvoxamine can be oxidized to form various metabolites, primarily in the liver.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The primary synthetic route involves substitution reactions, particularly during the formation of fluvoxamine oxime.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Alkali metals and solvents like n-butanol are commonly used.

Major Products: The major products formed from these reactions include various metabolites of fluvoxamine, which are primarily excreted through the kidneys .

相似化合物的比较

Fluoxetine: Another selective serotonin reuptake inhibitor commonly used to treat depression and anxiety disorders.

Sertraline: Known for its efficacy in treating depression, anxiety, and post-traumatic stress disorder.

Paroxetine: Often prescribed for depression, anxiety disorders, and post-traumatic stress disorder.

Citalopram: Used primarily for the treatment of depression and sometimes for anxiety disorders.

属性

CAS 编号 |

61718-82-9 |

|---|---|

分子式 |

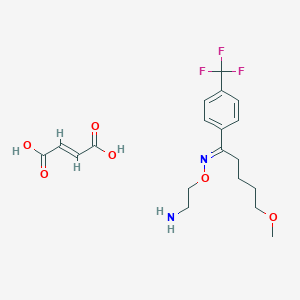

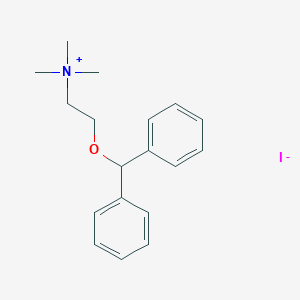

C19H25F3N2O6 |

分子量 |

434.4 g/mol |

IUPAC 名称 |

but-2-enedioic acid;2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-; |

InChI 键 |

LFMYNZPAVPMEGP-VSOKSMTPSA-N |

SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

手性 SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

规范 SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

外观 |

White Solid |

熔点 |

120-125°C |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

54739-18-3 (Parent) |

溶解度 |

>65.2 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

Desiflu DU 23000 DU-23000 DU23000 Dumirox Faverin Fevarin Floxyfral Fluvoxadura Fluvoxamin AL Fluvoxamin beta Fluvoxamin neuraxpharm Fluvoxamin ratiopharm Fluvoxamin Stada Fluvoxamin-neuraxpharm Fluvoxamin-ratiopharm Fluvoxamina Geminis Fluvoxamine Fluvoxamine Maleate Fluvoxamine Maleate, (E)-Isomer Fluvoxamine, (Z)-Isomer Geminis, Fluvoxamina Luvox Novo Fluvoxamine Novo-Fluvoxamine Nu Fluvoxamine Nu-Fluvoxamine PMS Fluvoxamine PMS-Fluvoxamine ratio Fluvoxamine ratio-Fluvoxamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fluvoxamine maleate?

A1: Fluvoxamine maleate functions as a selective serotonin reuptake inhibitor (SSRI). [] This means it primarily acts by blocking the serotonin transporter (5-HTT), a protein responsible for reabsorbing serotonin from the synapse back into the presynaptic neuron. [] By inhibiting this reuptake process, Fluvoxamine maleate increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. []

Q2: What is the chemical formula and molecular weight of Fluvoxamine maleate?

A2: Fluvoxamine maleate is a salt formed between Fluvoxamine (the active drug) and maleic acid. The molecular formula of Fluvoxamine maleate is C15H21F3N2O2 · C4H4O4, and its molecular weight is 434.4 g/mol. []

Q3: How does the formulation of Fluvoxamine maleate impact its stability and bioavailability?

A4: Different formulation strategies have been explored to optimize Fluvoxamine maleate's stability and bioavailability. One approach involves developing sustained-release tablets. [] These tablets utilize a sustained-release skeleton material to control the drug release rate, resulting in more stable treatment effects compared to traditional oral liquids. [] Additionally, lipid nanoparticles loaded with Fluvoxamine maleate have been investigated. [] These nanoparticles demonstrate promising potential for enhancing drug delivery and bioavailability. []

Q4: Are there specific analytical methods used for the detection and quantification of Fluvoxamine maleate?

A5: Several analytical techniques are employed for the analysis of Fluvoxamine maleate. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying the drug in pharmaceutical formulations and biological samples like plasma. [, , ] Other methods, such as differential pulse polarography (DPP) [] and surfactant to dye binding degree (SBDB) methodology [], have also been explored for its determination in pharmaceutical products.

Q5: Has the pharmacokinetic profile of Fluvoxamine maleate been studied?

A6: Yes, the pharmacokinetics of Fluvoxamine maleate have been extensively studied in humans. Research indicates that Fluvoxamine maleate undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2. [, ] Smoking, which can induce CYP1A2 activity, has been shown to increase the metabolism of Fluvoxamine. [] Hemodialysis, a treatment for kidney failure, has a limited effect on the clearance of Fluvoxamine maleate. []

Q6: Is there evidence of Fluvoxamine maleate impacting the metabolism of other drugs?

A7: Fluvoxamine maleate is known to be a potent inhibitor of certain cytochrome P450 (CYP450) enzymes, particularly CYP1A2. [, ] This inhibition can affect the metabolism of other drugs that are also metabolized by these enzymes. For instance, co-administration of Fluvoxamine maleate with drugs like warfarin, theophylline, and certain benzodiazepines (e.g., alprazolam, diazepam) can lead to increased plasma concentrations of these drugs, potentially resulting in enhanced or prolonged effects. [] Careful monitoring and dosage adjustments may be necessary when these drugs are used concomitantly. []

Q7: What is the therapeutic indication of Fluvoxamine maleate?

A8: Fluvoxamine maleate is primarily indicated for the treatment of obsessive-compulsive disorder (OCD). [, ] It is also prescribed for various types of depression and associated symptoms. [, ]

Q8: Are there any known alternatives or substitutes for Fluvoxamine maleate?

A9: Fluvoxamine maleate belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Other SSRIs, such as paroxetine and sertraline, are also used in the treatment of similar conditions. [] The choice of a specific SSRI often depends on individual patient factors, including the specific condition being treated, potential side effects, and patient preference.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

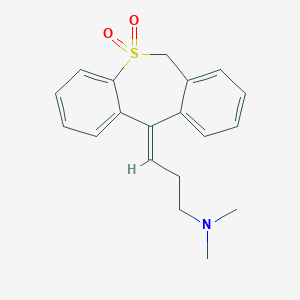

![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)